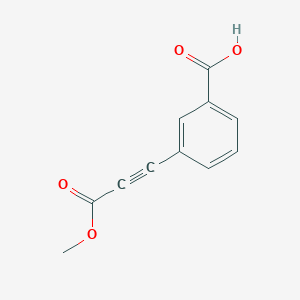

3-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

CAS No.: 2098040-74-3

Cat. No.: VC17866298

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098040-74-3 |

|---|---|

| Molecular Formula | C11H8O4 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 3-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid |

| Standard InChI | InChI=1S/C11H8O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-4,7H,1H3,(H,13,14) |

| Standard InChI Key | BZMOFCGKKRTCAP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C#CC1=CC(=CC=C1)C(=O)O |

Introduction

Structural Elucidation and Spectral Data

Molecular Architecture

The compound’s 2D structure, represented by the SMILES notation COC(=O)C#CC1=CC(=CC=C1)C(=O)O, reveals critical bonding patterns . The benzoic acid group occupies position 3 on the benzene ring, while the propargyl ester (3-methoxy-3-oxoprop-1-yn-1-yl) extends from this position. The acetylene bond (C#C) introduces rigidity, potentially influencing crystallinity or intermolecular interactions.

Predicted Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions for various adducts provide insights into gas-phase behavior, which is crucial for mass spectrometry-based identification. The following table summarizes key CCS values:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.04953 | 142.6 |

| [M+Na]⁺ | 227.03147 | 153.5 |

| [M-H]⁻ | 203.03497 | 134.5 |

These values suggest that sodium adducts exhibit larger collision cross-sections due to increased ion size, while deprotonated species ([M-H]⁻) demonstrate compact geometries . Such data aids in developing analytical methods for detecting this compound in complex matrices.

Synthetic Considerations and Analogues

While no direct synthesis literature exists for 3-(3-methoxy-3-oxoprop-1-yn-1-yl)benzoic acid, structural analogues provide clues. The ethoxy variant 2-(3-ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid (CAS 2098120-66-0) shares a similar core but substitutes methoxy with ethoxy . This modification alters lipophilicity, as evidenced by the ethoxy compound’s molecular formula C₁₀H₁₁BO₄ and higher molecular weight (206.00 g/mol) . Such analogues are typically synthesized via Sonogashira coupling between halogenated benzoic acids and terminal acetylenes, followed by esterification .

Reactivity and Functional Group Analysis

Carboxylic Acid Group

The benzoic acid moiety (pKa ≈ 4.2) enables salt formation with bases, while its electron-withdrawing nature activates the ring for electrophilic substitution at ortho/para positions. This could facilitate further derivatization, such as amidation or esterification.

Alkyne and Ester Functionality

The propargyl ester group combines two reactive sites:

-

Acetylene triple bond: Susceptible to Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation or polymer synthesis.

-

Methoxy ester: Hydrolyzable under acidic/basic conditions to yield carboxylic acids, offering a prodrug strategy.

Research Gaps and Future Directions

The absence of literature (no patents or journal articles) presents opportunities for pioneering studies:

-

Synthesis optimization: Developing scalable routes using modern catalytic methods.

-

Biological screening: Assessing antimicrobial or anticancer activity given structural similarities to kinase inhibitors.

-

Materials applications: Exploiting alkyne reactivity for metal-organic frameworks or conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume